molecular formula C23H26N2O2S B11344680 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B11344680
M. Wt: 394.5 g/mol
InChI Key: KXWOIZLWWSKKBW-UHFFFAOYSA-N
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Description

2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a butoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as a substituted amine and a carbonyl compound.

    Introduction of the Butoxybenzoyl Group: The butoxybenzoyl group is introduced via an acylation reaction, where the piperidine intermediate reacts with 4-butoxybenzoyl chloride in the presence of a base like triethylamine.

    Formation of the Benzothiazole Moiety: The final step involves the cyclization of the intermediate with a suitable sulfur-containing reagent, such as 2-aminothiophenol, under acidic conditions to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiazole or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole: Similar in structure but with a benzoxazole ring instead of a benzothiazole ring.

    2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one: Contains a dihydropyridazinone moiety instead of a benzothiazole ring.

Uniqueness

2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-butoxyphenyl)methanone

InChI

InChI=1S/C23H26N2O2S/c1-2-3-16-27-19-10-8-18(9-11-19)23(26)25-14-12-17(13-15-25)22-24-20-6-4-5-7-21(20)28-22/h4-11,17H,2-3,12-16H2,1H3

InChI Key

KXWOIZLWWSKKBW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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